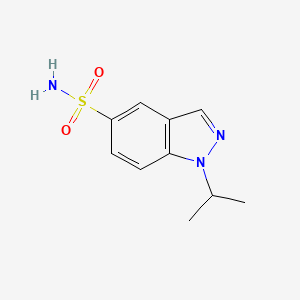

1-(propan-2-yl)-1H-indazole-5-sulfonamide

Description

Properties

IUPAC Name |

1-propan-2-ylindazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c1-7(2)13-10-4-3-9(16(11,14)15)5-8(10)6-12-13/h3-7H,1-2H3,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEZORUMFKQJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)S(=O)(=O)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-1H-indazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine to form the indazole core, followed by sulfonation using sulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-1H-indazole-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted indazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Propan-2-yl)-1H-indazole-5-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-1H-indazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indazole ring can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on sulfonamide-bearing indazole derivatives and related heterocycles, emphasizing structural variations, synthesis pathways, and biological activities.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

Sulfonamide positioning: The C5-sulfonamide in indazoles is critical for hydrogen-bonding interactions with biological targets, as seen in both compared compounds .

Functional Group Diversity: Nitro groups (e.g., in 5-nitroindazoles from ) increase electrophilicity and reactivity, which may enhance binding to enzymatic targets but also raise toxicity concerns . The imidazolylindol-propanol derivative () demonstrates that non-sulfonamide heterocycles can achieve potent antifungal activity, suggesting functional group versatility in drug design .

Key Insights:

- The synthesis of this compound likely involves sulfonamide formation from its sulfonyl chloride precursor (CAS 1339217-64-9), a common strategy for sulfonamide derivatives .

- highlights optimized methods for indazole synthesis (60–85% yields), suggesting that similar approaches could improve the target compound’s scalability .

Biological Activity

1-(Propan-2-yl)-1H-indazole-5-sulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research, particularly due to its potential as an enzyme inhibitor and receptor modulator. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a sulfonamide group (-SO2NH2) attached to the 5-position of an indazole core. The indazole structure consists of a fused benzene and pyrazole ring, which is critical for its biological interactions. The presence of the propan-2-yl group enhances its chemical reactivity and binding affinity to target proteins.

This compound interacts with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety is known to form hydrogen bonds with active site residues, while the indazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of target proteins, leading to desired biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Biological Activities

The compound has been investigated for various biological activities:

- Enzyme Inhibition : It has shown potential as an inhibitor for several enzymes, which may have implications in treating diseases like cancer and inflammatory conditions.

- Anti-inflammatory Effects : Similar sulfonamide compounds have demonstrated anti-inflammatory properties, suggesting that this compound could exhibit similar effects through modulation of inflammatory pathways .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1H-indazole-5-sulfonamide | Lacks propan-2-yl group | Reduced binding affinity compared to 1-(propan-2-yl) |

| 1-(Propan-2-yl)-1H-indazole-3-sulfonamide | Different sulfonamide position | Variations in activity profiles |

| 1-(Propan-2-yl)-1H-indazole-5-carboxamide | Carboxamide group instead of sulfonamide | Different hydrogen bonding capabilities |

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

- Synthesis and Evaluation : Research has shown that derivatives of indazole with sulfonamide groups exhibit significant inhibition against various cancer cell lines. For instance, certain analogs demonstrated IC50 values in the low micromolar range against specific kinases involved in tumor progression .

- Inflammatory Response Modulation : In vivo studies have suggested that compounds similar to this compound can reduce edema in animal models, indicating potential use in treating inflammatory diseases .

- Antimicrobial Activity : Some studies indicate that related sulfonamides possess antibacterial properties. For example, a structurally similar compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.